酸性紫7

描述

"Acid Violet 7" is a commercial azo dye extensively utilized in industries such as textile, food, paper, and cosmetics. Its significance stems from its wide application range and the challenges it poses in terms of environmental impact due to its persistence and potential toxicity.

Synthesis Analysis

The synthesis of compounds related to "Acid Violet 7" involves complex chemical processes, including polymerization techniques. For instance, a molecularly imprinted polymer (MIP) was developed for the selective determination of a similar dye, "Acid Violet 19," using 1-vinyl imidazole as the functional monomer. This highlights the intricate synthesis processes involved in creating materials selective for dye extraction and determination in environmental samples (Quinto et al., 2020).

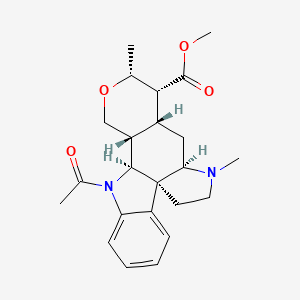

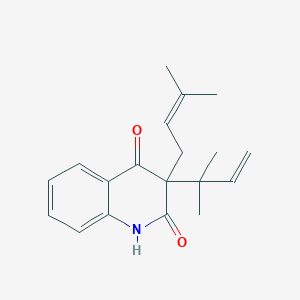

Molecular Structure Analysis

The molecular structure of "Acid Violet 7" and its related compounds, such as degradation products, reveals insights into their stability, behavior under various conditions, and interaction with other substances. The degradation products of "Acid Violet 7" by Pseudomonas putida mt-2, for example, include 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid, indicating the azoreductase activity of the bacterium (Mansour et al., 2009).

Chemical Reactions and Properties

The interaction of "Acid Violet 7" with various catalysts and under different conditions leads to its degradation, a crucial process for removing the dye from wastewater. The hetero-Fenton catalyst Fe(III)-Al2O3 has been shown to effectively degrade "Acid Violet 7" under optimal conditions, presenting a green technological process for dye degradation (Muthuvel & Swaminathan, 2008).

Physical Properties Analysis

The study of physical properties, including adsorption behavior and light fastness, is crucial for understanding the applications and environmental impact of "Acid Violet 7". For example, the synthesis and characterization of heterodinuclear complexes modeling active sites in purple acid phosphatases offer insights into the reactivity and potential uses of related compounds (Jarenmark et al., 2011).

Chemical Properties Analysis

The chemical properties of "Acid Violet 7," including its photocatalytic degradation and interactions with other substances, are key to its industrial application and environmental management. The photoinduced transformations of "Acid Violet 7" in the presence of titanium dioxide as a photocatalyst have been thoroughly investigated, providing essential data on the degradation pathways and by-products (Fabbri et al., 2010).

科学研究应用

超声波降解

由Kodavatiganti、Bhat和Gogate(2021)进行的研究探讨了对酸性紫7的声化学降解。该方法涉及超声波的使用,并将其有效性与过氧化氢和芬顿试剂等氧化剂的添加进行了比较。与芬顿试剂的结合导致了近100%的脱色,展示了一种处理含有this compound染料的废水的有前途的方法 (Kodavatiganti, Bhat, & Gogate, 2021)。

生物降解和致突变性

Mansour等人(2009)研究了假单胞菌对this compound的生物降解,并评估了其降解产物的致突变性。该研究揭示了偶氮还原过程和染料及其生物降解产物的比较致突变性,有助于我们了解染料降解对环境和健康影响的见解 (Mansour et al., 2009)。

吸附研究

Sarma、Sen Gupta和Bhattacharyya(2016)研究了类似于this compound结构的水晶紫在蒙脱石上的吸附。该研究提供了有关从水溶液中去除此类染料的见解,探讨了各种因素(如pH和温度)对吸附过程的影响 (Sarma, Sen Gupta, & Bhattacharyya, 2016)。

光催化活性评估

Mills等人(2014)展示了this compound在评估光催化涂料活性中的应用。该研究建立了染料浓度变化与RGB颜色值之间的关系,提出了使用简单、廉价设备监测光催化活性的创新方法 (Mills, O’Rourke, Lawrie, & Elouali, 2014)。

用于染料去除的磁性纳米结构

Ganea等人(2021)专注于基于功能化聚合物的磁性纳米结构用于有效去除水溶液中的水晶紫染料。他们的研究有助于开发用于废水处理的先进材料,特别是在去除合成染料方面 (Ganea, Nan, Baciu, & Turcu, 2021)。

染料处理中的流体动力空化

Lakshmi、Gogate和Pandit(2021)研究了使用流体动力空化结合先进氧化过程处理this compound染料。该研究提供了将物理和化学方法结合起来进行染料降解的有效性见解 (Lakshmi, Gogate, & Pandit, 2021)。

化学教育应用

Baddock和Bucat(2008)在课堂化学演示中使用了与this compound化学相关的甲基紫。该研究探讨了这类演示对学生学习的教育影响,突出了染料化学在教育中的实际应用 (Baddock & Bucat, 2008)。

光催化矿化研究

Muthuvel和Swaminathan(2007)对使用Fe(III)负载的Al2O3催化剂对this compound进行光催化矿化进行了详细研究。这项研究有助于光催化降解偶氮染料领域,提供了有关该过程效率和动力学的宝贵见解 (Muthuvel & Swaminathan, 2007)。

声辅助吸附研究

Ileri (2020) 调查了使用声波辅助吸附过程去除this compound号的研究。这项研究突出了将超声技术与吸附剂结合以高效去除水溶液中染料的潜力 (Ileri, 2020)。

作用机制

Target of Action

Acid Violet 7, also known as Gentian Violet, is primarily used as an antiseptic dye to prevent various infections, including fungal and bacterial infections . It is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties . The primary targets of Acid Violet 7 are the bacterial cells, where it interacts with negatively charged components including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .

Mode of Action

The mode of action of Acid Violet 7 involves a series of interactions with its targets. In aqueous solutions, Acid Violet 7 dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ions of Acid Violet 7 interact with the negatively charged components of bacterial cells, leading to changes in the cells .

Biochemical Pathways

The biochemical pathways affected by Acid Violet 7 are related to its interaction with bacterial cells. The aromatic amines that arise from the azo reduction and cleavage of azo dyes like Acid Violet 7 are thought to be activated as mutagens through their N-oxidation by cytochrome P450 isozymes . The N-hydroxylarylamines that are formed may be further glucuronated (activated) or acetylated (inactivated), which may influence their mutagenicity .

Pharmacokinetics

It is known that acid violet 7 is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of Acid Violet 7’s action is the prevention of various infections, including fungal and bacterial infections . It has been shown to induce chromosome aberrations, lipid peroxidation, and acetylcholinesterase inhibitory effect . The toxicity of Acid Violet 7 increased significantly after static biodegradation with Pseudomonas putida mt-2 and totally disappeared after shaken incubation .

Action Environment

The action of Acid Violet 7 can be influenced by environmental factors. For instance, Acid Violet 7 has been studied to determine the degradation of the dye by various microorganisms such as Pseudomonas spp . This suggests that the presence of certain microorganisms in the environment can affect the stability and efficacy of Acid Violet 7.

属性

IUPAC Name |

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOLDWRTCFZRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044672 | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4321-69-1 | |

| Record name | C.I. Food Red 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID VIOLET 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)